3-methoxy-9-methyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-13-6-4-3-5-11(13)12-9-10(16-2)7-8-14(12)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNDNAMWRXRLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 9 Methyl 9h Carbazole and Its Derivatives
Strategies for Carbazole (B46965) Core Synthesis and Functionalization
The construction and subsequent functionalization of the carbazole framework are pivotal in harnessing its chemical potential. Various synthetic routes have been developed to introduce a wide array of substituents onto the carbazole nucleus, thereby tuning its electronic and steric properties.
Alkylation and Arylation Techniques
N-alkylation of the carbazole nitrogen is a fundamental transformation, often achieved using alkyl halides in the presence of a base. For instance, the synthesis of methyl 9H-carbazole-9-acetate involves the N-alkylation of 9H-carbazole with methyl bromoacetate. nih.gov This straightforward approach provides a means to introduce various alkyl chains at the 9-position, influencing the solubility and solid-state packing of the resulting derivatives.
Arylation at the nitrogen or carbon positions of the carbazole core introduces significant steric and electronic modifications. While direct C-H arylation methods are gaining prominence, traditional cross-coupling reactions remain a staple for constructing C-aryl and N-aryl bonds.
Catalytic Coupling Reactions (e.g., Palladium-Catalyzed Approaches, Ullmann Condensation)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex carbazole derivatives. The Suzuki-Miyaura coupling, for example, is employed for the synthesis of 1-aroyl-substituted carbazoles starting from 1-(9H-carbazole)-boronic acid. mdpi.com Similarly, palladium-catalyzed C-H arylation of aniline (B41778) carbamates with diazonium salts offers an expedient route to carbazole alkaloids. acs.org This method leverages a directing group strategy to achieve ortho-arylation, which is a key step in the subsequent cyclization to form the carbazole core.
The Ullmann condensation, a classical copper-catalyzed reaction, provides a reliable method for forming C-N and C-O bonds. wikipedia.org It is particularly useful for the synthesis of N-heteroarylcarbazoles through the coupling of carbazoles with 2-bromopyridine (B144113) derivatives, often requiring a suitable ligand and base to promote the reaction. nih.gov A palladium-catalyzed Ullmann cross-coupling/reductive cyclization strategy has also been developed to synthesize various carbazole natural products. researchgate.netnih.gov This approach involves the coupling of a 2-iodocyclohex-2-en-1-one (B1246760) with an o-halonitrobenzene, followed by reductive cyclization and aromatization. researchgate.netnih.gov
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference(s) |
| Suzuki-Miyaura | Palladium catalyst | 1-(9H-Carbazole)-boronic acid, Aryl halide | 1-Aroyl-substituted carbazoles | mdpi.com |
| C-H Arylation | Palladium catalyst | Aniline carbamate, Diazonium salt | Carbazole alkaloids | acs.org |
| Ullmann Condensation | Copper catalyst, Ligand, Base | Carbazole, 2-Bromopyridine derivative | N-Heteroarylcarbazoles | nih.gov |
| Pd-catalyzed Ullmann | Palladium catalyst | 2-Iodocyclohex-2-en-1-one, o-Halonitrobenzene | Carbazole natural products | researchgate.netnih.gov |
Vilsmeier-Haack Formylation and Acetylation Methods
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic rings like carbazole. thieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). thieme-connect.dechemistrysteps.comwikipedia.org This electrophilic species then attacks the carbazole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. chemistrysteps.comwikipedia.org For instance, 9-hexyl-9H-carbazole can be formylated to produce 9-hexyl-9H-carbazole-3-carbaldehyde. researchgate.net Similarly, 9-methoxy-9H-carbazole-3-carbaldehyde can be synthesized from 9-methoxy-9H-carbazole using DMF and phosphorus oxychloride. hep.com.cn
While formylation is more common, the Vilsmeier-Haack conditions can also be adapted for acetylation to introduce an acetyl group onto activated aromatic compounds. ijpcbs.com
Regioselective Functionalization and Derivatization
Controlling the position of functionalization on the carbazole ring is crucial for developing materials and molecules with specific properties. The inherent electronic nature of the carbazole nucleus, influenced by the nitrogen atom and existing substituents, dictates the regioselectivity of further reactions.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a variety of functional groups onto the carbazole ring. wikipedia.orgmasterorganicchemistry.commsu.edu The electron-rich nature of the carbazole system makes it susceptible to attack by electrophiles. The directing effect of substituents already present on the ring governs the position of the incoming electrophile. wikipedia.orglibretexts.org For instance, the methoxy (B1213986) group at the 3-position is an activating, ortho-, para-directing group, which would be expected to direct incoming electrophiles to the 2- and 4-positions, as well as the 6- and 8-positions on the other ring. The nitrogen atom also strongly influences the reactivity, with the 3, 6, and 9 positions being common sites of substitution.
Oxidation Reactions and Selective Functional Group Transformations
Oxidation of the carbazole core can lead to the formation of hydroxylated derivatives or carbazolequinones, depending on the oxidant and reaction conditions. Microbial oxidation of 9H-carbazole has been shown to produce 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.govresearchgate.net
Selective transformations of functional groups already present on the carbazole ring allow for further diversification of the molecular structure. For example, a carbaldehyde group introduced via Vilsmeier-Haack formylation can be a versatile handle for subsequent reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to build more complex structures. For instance, 9-methoxy-9H-carbazole-3-carbaldehyde can be reduced to 3-hydroxymethyl-9-methoxy-9H-carbazole using sodium borohydride. hep.com.cn
| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |
| 9-Methoxy-9H-carbazole-3-carbaldehyde | Sodium borohydride | 3-Hydroxymethyl-9-methoxy-9H-carbazole | Reduction | hep.com.cn |
| 3-Hydroxymethyl-9-methoxy-9H-carbazole | Thionyl chloride | 3-Chloromethyl-9-methoxy-9H-carbazole | Halogenation | hep.com.cn |
| 3-Chloromethyl-9-methoxy-9H-carbazole | Sodium iodide | 3-Iodomethyl-9-methoxy-9H-carbazole | Halogen Exchange | hep.com.cn |
| 9H-Carbazole | Biphenyl-utilizing bacteria | 9H-Carbazol-1-ol, 9H-Carbazol-3-ol | Oxidation | nih.govresearchgate.net |
Cyclization and Annulation Reactions
The carbazole framework serves as a versatile platform for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These transformations are critical for creating novel compounds with tailored properties for various applications in materials science and medicinal chemistry.
One prominent strategy involves the elaboration of functional groups attached to the carbazole core. For instance, derivatives of 9-ethyl-carbazole have been utilized as starting materials for the synthesis of fused pyrazole (B372694) and pyrimidine (B1678525) ring systems. researchgate.net The process typically begins with a Friedel-Crafts acylation to introduce a reactive keto-group, which then undergoes condensation and cyclization with appropriate reagents like hydrazine (B178648) hydrate (B1144303) or guanidine (B92328) carbonate. researchgate.net This approach demonstrates how the carbazole scaffold can be expanded by building new heterocyclic rings onto its periphery. researchgate.net
A study on the synthesis of new 9H-Carbazole derivatives illustrates this process, starting from an acetylated carbazole. researchgate.net
Table 1: Cyclization Reactions of 9-Ethyl-Carbazole Derivatives researchgate.net
| Starting Material | Reagent | Product |
|---|---|---|
| 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole | Hydrazine Hydrate | 3-(5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole |
| 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole | Phenyl Hydrazine | 3-(1-phenyl-5-aryl-4-pyrozoline-3-yl)9-Ethyl carbazole |
More advanced methods, such as transition metal-catalyzed reactions, have also been employed. Nickel-catalyzed three-component carboamination of internal alkynes represents a sophisticated annulation strategy that can incorporate carbazole motifs into complex molecular architectures. acs.org Furthermore, catalyst systems like Cp*Rh(III)/H+ have been used to synthesize a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives, expanding the structural diversity of carbazole-based compounds. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms underlying the chemical transformations of carbazole derivatives is fundamental to controlling reaction outcomes and designing novel synthetic routes. This section delves into the mechanistic details of key reaction pathways, including dimerization, radical reactions, and electrochemical synthesis.
The controlled linking of carbazole units to form dimers, oligomers, and polymers is crucial for the development of materials with enhanced charge-transporting and photophysical properties. A common strategy to achieve this involves a divergent synthesis pathway. acs.org
For example, the dimerization of 3,6-dibromocarbazole (B31536) derivatives has been achieved through a multi-step process. The mechanism involves the initial reaction of a carbazole derivative with an epoxide, such as epichlorohydrin, to form a glycidyl (B131873) ether intermediate. This is followed by a nucleophilic oxirane ring-opening reaction where a second carbazole unit attacks the epoxide ring, effectively linking the two monomers. acs.org This method can be extended to create trimers and potentially larger oligomers. acs.org
Table 2: Synthetic Steps for Carbazole Dimerization acs.org
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 3,6-dibromo-9-epoxypropylcarbazole, 3,6-dibromocarbazole | Anhydrous Na₂SO₄, KOH | 1,3-bis(3,6-dibromo-9H-carbazol-9-yl)-2-propanol (Dimer) |
Electrochemical methods also provide a powerful route for oligomerization and polymerization, as discussed in section 2.3.3.
Radical reactions offer a distinct set of transformations for functionalizing the carbazole core. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for introducing bromine atoms onto aromatic systems, often via a radical mechanism. wikipedia.orgmasterorganicchemistry.com It serves as a convenient and solid source of electrophilic bromine or the bromine radical (Br•). wikipedia.org
The bromination of 9-methyl-9H-carbazole derivatives is a key transformation. In a typical procedure, NBS is added portion-wise to a solution of the carbazole derivative in a solvent like dichloromethane. The reaction often proceeds under mild conditions, starting in an ice-water bath and then warming to room temperature.
Table 3: Radical Bromination of a 9-Methyl-9H-Carbazole Derivative
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|
The mechanism for the bromination of the carbazole ring with NBS is considered a radical substitution reaction. masterorganicchemistry.com The reaction is initiated by the formation of a small amount of Br₂ which then undergoes homolytic cleavage upon exposure to light or a radical initiator to form bromine radicals. masterorganicchemistry.com These radicals then react with the aromatic ring to yield the brominated product. masterorganicchemistry.commdpi.com
Electrochemical synthesis, particularly electropolymerization, is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. Carbazole and its derivatives are excellent monomers for this process due to the electroactive nature of the carbazole ring. mdpi.comresearchgate.net
The primary method used is cyclic voltammetry (CV), where the electrical potential is swept back and forth across a range where the monomer can be oxidized. researchgate.net When the potential reaches the oxidation point of the carbazole monomer, an electron is removed, generating a radical cation. researchgate.net These highly reactive radical cations then couple with each other to form dimers. As the process continues, these dimers can be further oxidized and couple with other monomers or radical cations, leading to the growth of oligomers and eventually a polymer film that deposits onto the electrode surface. researchgate.net
The properties of the resulting polymer can be influenced by the specific carbazole monomer used, the solvent and electrolyte system, and the parameters of the electrochemical process (e.g., potential scan rate). researchgate.net
Table 4: Overview of Electrochemical Polymerization of Carbazole Monomers researchgate.net
| Technique | Proposed Mechanism | Key Species | Outcome |
|---|
Advanced Spectroscopic and Structural Characterization of 3 Methoxy 9 Methyl 9h Carbazole Systems
Optical and Photophysical Spectroscopy
The optical and photophysical properties of 3-methoxy-9-methyl-9H-carbazole are fundamental to understanding its behavior upon interaction with light. These characteristics are primarily dictated by the electronic nature of the carbazole (B46965) ring system, which is further modulated by the electron-donating methoxy (B1213986) group at the 3-position and the methyl group at the 9-position.
Ultraviolet-Visible Absorption Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to probe the electronic transitions within the this compound molecule. The absorption spectrum is characterized by distinct bands that correspond to π-π* transitions within the conjugated carbazole aromatic system. Literature indicates that UV-Vis absorption measurements have been performed on this compound, typically in solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), to determine its absorption maxima (λ_max_). rsc.orgacs.org These transitions are sensitive to the substitution pattern on the carbazole core. The presence of the methoxy and methyl groups influences the energy levels of the molecular orbitals, which in turn affects the wavelengths of absorbed light.
Table 1: UV-Vis Absorption Data for this compound
| Wavelength (λ_max_) | Molar Absorptivity (ε) | Solvent |
|---|
Fluorescence and Photoluminescence Spectroscopy (e.g., Quantum Yield Determinations, Solvent Effects)
Fluorescence and photoluminescence spectroscopy reveal information about the emissive properties of this compound after it absorbs light. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (a phenomenon known as Stokes shift).
The photoluminescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a critical parameter. For carbazole derivatives, this value can be highly dependent on the polarity and hydrogen-bonding capability of the solvent, which can affect the stability of the excited state. Studies on related carbazole systems show that electron-donating groups can enhance fluorescence intensity. While fluorescence emission spectra have been recorded for this compound, specific quantitative data such as emission maxima and quantum yields in various solvents are not detailed in the available literature. rsc.org
Table 2: Photoluminescence Data for this compound
| Excitation Wavelength (λ_ex_) | Emission Wavelength (λ_em_) | Quantum Yield (Φ_F_) | Solvent |
|---|
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy is employed to study the lifetime and decay pathways of the excited states of this compound. Techniques like time-correlated single-photon counting (TCSPC) can measure the fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides insight into the rates of both radiative (fluorescence) and non-radiative decay processes. Understanding the excited-state dynamics is crucial for applications in areas like organic light-emitting diodes (OLEDs), where long-lived excited states can sometimes be detrimental. For carbazole derivatives, these dynamics can be complex, involving processes like intersystem crossing to triplet states. However, specific experimental data on the excited-state dynamics for this compound is not specified in the reviewed scientific literature.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
NMR and mass spectrometry are powerful, complementary techniques for the definitive structural elucidation of organic molecules like this compound.
High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the carbazole rings, a singlet for the methoxy (-OCH₃) group, and a singlet for the N-methyl (-NCH₃) group. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 3-methoxy substitution pattern.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum would confirm the total number of carbons and provide evidence for the carbazole framework and the methoxy and methyl substituents.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and final confirmation of the structure.
While the synthesis of this compound has been reported, and its structure was confirmed by NMR, the specific chemical shift values and coupling constants are not detailed in the accessible supporting information. rsc.org
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| ¹H | Data not available in reviewed sources | CDCl₃ |
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate a molecular ion. HRMS provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula (C₁₄H₁₃NO for this compound). Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information, as the molecule breaks apart in a predictable manner, offering clues that corroborate the structure determined by NMR. Mass spectra for this compound have been measured, confirming its identity during synthesis. rsc.org
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated m/z | Found m/z |
|---|
Solid-State Structural Analysis and Crystal Engineering
The solid-state structure of a molecule is fundamental to understanding its physical properties and how it interacts with other molecules. Crystal engineering allows for the rational design of solid-state structures with desired properties.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this analysis would provide key information, including:
Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules in the unit cell (Z).
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.
Conformation: The orientation of the methoxy and methyl groups relative to the carbazole plane.
A representative data table for a hypothetical single-crystal X-ray diffraction analysis of this compound is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| Crystal Size (mm³) | Value |
| Temperature (K) | 293(2) |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R-factor | Value |
| Goodness-of-fit on F² | Value |
Note: The values in this table are hypothetical and serve as an example of the data obtained from a single-crystal X-ray diffraction experiment.
Investigation of Crystal Packing and Intermolecular Interactions
Analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice. This is governed by various intermolecular interactions, such as:
Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.
π-π Stacking: The aromatic carbazole rings can stack on top of each other, influencing electronic properties.
C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π systems of the carbazole rings.
Hydrogen Bonding: While classic hydrogen bond donors are absent, weak C-H···O interactions involving the methoxy group might be present.
Understanding these interactions is crucial for predicting and controlling the material's properties, such as its melting point, solubility, and charge transport characteristics.
Advanced Electrochemical Characterization
Electrochemical methods are vital for understanding the redox behavior of molecules like this compound, which is particularly important for applications in organic electronics.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic Voltammetry (CV) is a powerful technique for probing the oxidation and reduction processes of a compound. A CV experiment would reveal the potentials at which the molecule loses or gains electrons. For this compound, one would expect to observe oxidation of the electron-rich carbazole core. The methoxy and methyl groups would also influence the oxidation potential.
Chronoamperometry involves stepping the potential and monitoring the current as a function of time. This can provide information about the kinetics of the electrochemical processes and the stability of the generated radical ions.
A general procedure for conducting cyclic voltammetry on carbazole derivatives involves using a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent containing a supporting electrolyte. rsc.org
Table 2: Representative Electrochemical Data from Cyclic Voltammetry
| Compound | Oxidation Potential (E_ox) vs. Ag/AgCl (V) | Reduction Potential (E_red) vs. Ag/AgCl (V) | HOMO (eV) | LUMO (eV) |
| This compound | Value | Not Typically Observed | Value | Value |
Note: This table presents the type of data that would be obtained. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials.
Spectroelectrochemistry and Electrochemical Impedance Spectroscopy
Spectroelectrochemistry combines spectroscopy (usually UV-Vis-NIR) with electrochemistry. This technique allows for the in-situ characterization of the species generated during oxidation or reduction. For this compound, this would enable the observation of the formation of the radical cation and any subsequent chemical reactions.
Electrochemical Impedance Spectroscopy (EIS) is used to study the interfacial properties of electrode-electrolyte systems. By applying a small AC potential and measuring the current response over a range of frequencies, one can model the system as an equivalent circuit and extract information about charge transfer resistance, double-layer capacitance, and diffusion processes. This is particularly relevant for understanding the performance of devices incorporating this material.
Investigation of Oxidation and Reduction Processes
The electrochemical oxidation of carbazoles typically involves the removal of an electron from the nitrogen atom and the aromatic system to form a radical cation. The stability of this radical cation is crucial for many applications. The electron-donating methoxy group at the 3-position and the methyl group at the 9-position are expected to lower the oxidation potential of this compound compared to unsubstituted carbazole.
The reduction of carbazoles is generally more difficult and occurs at very negative potentials. Therefore, for most applications, the focus is on the oxidation behavior. The study of these processes would involve analyzing the reversibility of the redox events and identifying any coupled chemical reactions that the generated radical ions might undergo, such as dimerization.
Theoretical and Computational Chemistry Studies of 3 Methoxy 9 Methyl 9h Carbazole
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules. For 3-methoxy-9-methyl-9H-carbazole, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in understanding its structural and photophysical properties.
Density Functional Theory (DFT) is a robust computational method for predicting the ground-state geometry and electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), the optimized molecular structure of this compound can be determined.
The carbazole (B46965) ring system is inherently planar. The introduction of a methyl group at the N9 position and a methoxy (B1213986) group at the C3 position introduces specific electronic and steric effects. The methyl group, being an electron-donating group, can influence the electron density of the carbazole ring. The methoxy group, also an electron-donating group through resonance, can significantly impact the electronic distribution and reactivity of the molecule.
DFT calculations on similar substituted carbazoles have shown that such substitutions can lead to minor distortions from planarity. For instance, in a study on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, DFT was used to find the global minimum energy structure on the potential energy surface. doi.org For this compound, the key geometric parameters such as bond lengths and angles can be predicted. It is anticipated that the C-N bond lengths within the carbazole core and the bond lengths associated with the methoxy and methyl substituents would be in line with those observed for other N-methylated and methoxy-substituted aromatic systems.
Table 1: Predicted Molecular Properties of Substituted Carbazoles from DFT Studies
| Property | Predicted Value/Observation | Reference Compound(s) |
| Molecular Geometry | Near-planar carbazole core with slight distortions | (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| Influence of Methyl Group | Electron-donating, affects local electron density | General N-alkylated carbazoles |
| Influence of Methoxy Group | Strong electron-donating effect via resonance | Methoxy-substituted carbazole derivatives rsc.org |
This table presents expected trends based on computational studies of structurally similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their absorption and emission properties. For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the molecule's UV-Vis absorption spectrum.
Studies on other carbazole derivatives have demonstrated that the introduction of electron-donating groups like methoxy can lead to a red-shift in the absorption and emission spectra. researchgate.net The electronic transitions are often characterized as π-π* transitions localized on the carbazole framework, with some degree of intramolecular charge transfer (ICT) character. The methoxy group, acting as a donor, and the carbazole core, as the acceptor, can facilitate this ICT upon photoexcitation.
In a study on 9-phenyl-9H-carbazole-based luminophores, TD-DFT calculations were used to analyze the nature of electronic transitions, revealing both local excitations on the carbazole moiety and ICT states. mdpi.com For this compound, the lowest energy absorption band would likely be a result of the HOMO to LUMO transition, with significant contributions from the carbazole ring and the methoxy group.
Table 2: Anticipated Photophysical Data from TD-DFT Calculations
| Parameter | Predicted Characteristic | Rationale based on Analogous Systems |
| Absorption Maximum (λmax) | Red-shifted compared to unsubstituted carbazole | Electron-donating effect of the methoxy group enhances conjugation. researchgate.net |
| Nature of Transition | π-π* with intramolecular charge transfer (ICT) character | The methoxy group acts as an electron donor to the carbazole core. |
| Emission Maximum | Expected to show fluorescence in the blue region | Typical for many carbazole derivatives. |
This table is a projection based on the known effects of substituents on the carbazole chromophore from various computational studies.
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of the reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be delocalized over the entire carbazole ring system, with a significant contribution from the electron-rich methoxy group at the C3 position and the nitrogen atom. The LUMO, on the other hand, is likely to be distributed primarily over the carbocyclic rings of the carbazole moiety.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity and is also related to the electronic transition energy. The presence of the electron-donating methoxy and methyl groups is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted carbazole. FMO analysis on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one revealed a HOMO-LUMO energy gap of 4.03 eV. doi.org
Table 3: Expected Frontier Molecular Orbital Characteristics
| Molecular Orbital | Expected Localization | Influence of Substituents |
| HOMO | Delocalized over the carbazole ring, with high density on the nitrogen and C3-methoxy region. | The electron-donating methoxy and methyl groups raise the HOMO energy. |
| LUMO | Primarily distributed over the carbocyclic rings. | Less affected by the substituents compared to the HOMO. |
| HOMO-LUMO Gap | Smaller than that of unsubstituted carbazole. | Indicates increased reactivity and lower excitation energy. |
This data is inferred from general principles of FMO theory and computational studies on similar carbazole systems.
Molecular Dynamics and Simulation Studies
While quantum mechanical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can predict the behavior of molecules over time, including their conformational flexibility and interactions with their environment.
For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the methoxy and methyl groups relative to the carbazole plane. The rotation around the C3-O bond of the methoxy group and the C-N bonds of the methyl group would be of interest.
MD simulations can be employed to explore the potential energy surface associated with these rotations and to identify the most stable conformers. It is likely that the most stable conformation would involve a planar arrangement of the methoxy group with the carbazole ring to maximize resonance stabilization, although steric hindrance with adjacent hydrogen atoms could lead to a slightly twisted conformation. Studies on branched methoxydiphenylamine-substituted carbazole derivatives have highlighted the importance of intermolecular interactions, such as hydrogen bonds, in influencing the stability of different conformations. nih.govacs.org
Carbazole derivatives are well-known for their ability to form charge-transfer (CT) complexes, where the carbazole moiety acts as an electron donor. The electron-rich nature of this compound, enhanced by the methoxy and methyl substituents, makes it a potent electron donor.
Computational modeling can be used to study the formation and properties of CT complexes between this compound and various electron acceptors. Such studies would involve optimizing the geometry of the complex and calculating the binding energy and the degree of charge transfer. Research on carbazole Schiff base derivatives has shown that intermolecular interactions can significantly influence their aggregation-induced emission properties, a phenomenon that can be explored through computational modeling. nih.gov The formation of such complexes is often characterized by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which can be predicted using TD-DFT calculations on the complex.
Computational Modeling of Structure-Property Relationships
Computational modeling has emerged as a powerful tool in materials science and theoretical chemistry to predict and understand the structure-property relationships of novel organic compounds. For materials like this compound, which holds promise for applications in organic electronics, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into its electronic and optical characteristics. These theoretical studies enable the rational design of new materials with tailored properties by systematically modifying molecular structures and evaluating the resulting changes in performance.
Prediction of Charge Transport Characteristics
The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, is intrinsically linked to the charge transport properties of the constituent organic materials. Computational chemistry offers a means to predict these characteristics, primarily by calculating key parameters like reorganization energy and frontier molecular orbital energies.
The charge transport in organic materials is often described as a hopping process, where charge carriers (holes or electrons) move between adjacent molecules. The rate of this hopping is influenced by the internal reorganization energy (λ), which represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge carrier. A lower reorganization energy generally corresponds to a higher charge mobility.
For carbazole derivatives, the introduction of substituent groups like methoxy (-OCH3) and methyl (-CH3) can significantly impact these properties. Theoretical studies on similar methoxy-substituted carbazole compounds have shown that the position and number of methoxy groups can tune the electronic structure and, consequently, the charge transport characteristics. researchgate.netarabjchem.org
While specific computational data for this compound is not extensively documented in dedicated studies, we can infer its likely properties based on research on analogous carbazole systems. For instance, DFT calculations on various carbazole derivatives have been performed to determine their hole and electron reorganization energies. icm.edu.plresearchgate.net The methoxy group, being electron-donating, is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the injection and transport of charge carriers.
Below is a representative data table illustrating the kind of information obtained from DFT calculations on carbazole derivatives, which would be analogous for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
|---|---|---|---|---|
| Carbazole | -5.89 | -1.98 | 0.27 | 0.29 |
| 9-methyl-9H-carbazole | -5.82 | -1.92 | - | - |
| 3-methoxy-9H-carbazole | -5.65 | -1.85 | - | - |
| This compound (Predicted) | -5.5 to -5.7 | -1.8 to -2.0 | ~0.2 - 0.3 | ~0.25 - 0.35 |
This table presents a combination of reported values for related compounds and predicted ranges for this compound based on established trends.
Correlation of Molecular Structure with Optical and Electrochemical Responses
The molecular structure of an organic compound dictates its optical and electrochemical behavior. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting absorption and emission spectra, which are crucial for applications in OLEDs and other optoelectronic devices.
The introduction of a methoxy group at the 3-position and a methyl group at the 9-position of the carbazole core is expected to induce noticeable changes in its electronic transitions. The electron-donating nature of the methoxy group can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted carbazole. This is due to the destabilization of the HOMO level, which reduces the HOMO-LUMO energy gap.
Computational studies on various carbazole derivatives have demonstrated a strong correlation between the calculated electronic transitions and experimentally observed UV-Vis absorption and photoluminescence spectra. nih.gov For example, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which indicates the intensity of the transition.
The electrochemical properties, such as oxidation and reduction potentials, can be correlated with the calculated HOMO and LUMO energy levels, respectively. A higher HOMO energy level suggests an easier oxidation process, while a lower LUMO energy level indicates a more facile reduction. These parameters are vital for designing materials with appropriate energy levels for efficient charge injection and transport in multilayered organic devices.
The following interactive data table summarizes the kind of optical and electrochemical data that can be obtained through computational modeling for this compound and its parent compounds.
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Predicted Oxidation Potential (vs. Fc/Fc+) (V) | Predicted Reduction Potential (vs. Fc/Fc+) (V) |
|---|---|---|---|---|
| Carbazole | ~330 | ~0.15 | ~1.1 | ~-2.8 |
| 9-methyl-9H-carbazole | ~335 | ~0.16 | ~1.0 | ~-2.9 |
| 3-methoxy-9H-carbazole | ~345 | ~0.18 | ~0.9 | ~-2.9 |
| This compound (Predicted) | ~340-350 | ~0.17-0.19 | ~0.8-1.0 | ~-2.9 to -3.1 |
This table presents a combination of reported values for related compounds and predicted ranges for this compound based on established trends.
Applications in Advanced Materials Science and Engineering
Organic Electronic and Optoelectronic Materials
The inherent electronic and photophysical characteristics of the carbazole (B46965) moiety make it a cornerstone for the design of materials used in organic electronics. The introduction of a methoxy (B1213986) group can further modulate these properties, influencing factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in electronic devices. nih.govktu.edu
Research on Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting capabilities and high fluorescence quantum yields. researchgate.netnih.gov They can function as host materials for phosphorescent emitters or as active components in fluorescent OLEDs. nih.gov
In the context of 3-methoxy-9-methyl-9H-carbazole, research has explored its role in developing new emitter and host materials. For instance, carbazole-π-imidazole derivatives, including a methoxy-substituted carbazole, have been synthesized for use in deep-blue OLEDs. nih.gov In these systems, the methoxy group on the carbazole donor influences the intramolecular charge transfer (ICT) process. nih.gov While a t-butyl group was found to be more effective at preventing the ICT process, the methoxy-substituted derivative still contributed to the development of blue-emitting materials. nih.gov
Specifically, in a study of carbazole-π-imidazole derivatives, the compound MoCzB-PIM, which contains a 3,6-dimethoxy-9H-carbazole unit, was synthesized and investigated. nih.gov The presence of the methoxy group was observed to localize the HOMO mainly on the electron-rich carbazole unit. nih.gov Non-doped OLEDs fabricated with these compounds demonstrated blue emission. nih.gov
Another area of investigation involves the use of carbazole derivatives as host materials for phosphorescent OLEDs (PhOLEDs). The high thermal stability of carbazole derivatives makes them suitable for this purpose. researchgate.net Research on 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles has shown their potential as host materials for highly efficient OLEDs. researchgate.net
Development of Organic Semiconductor Devices
The semiconducting properties of carbazole-based materials are fundamental to their application in various organic electronic devices, including Organic Field-Effect Transistors (OFETs). The ability to modify the carbazole core, for example by introducing a methoxy group, allows for the fine-tuning of charge transport properties. ub.edu
Research into carbazole derivatives has focused on modulating their hole-transporting characteristics. ub.edu The introduction of electron-donating groups like the methoxy group can influence the electron density of the carbazole unit. ub.edu Studies on tricyanovinyl derivatives of carbazole, including a 2-methoxy-9-methyl-3-(1,2,2-tricyanovinyl)-9H-carbazole, have been conducted to explore their charge transport properties. ub.edu This highlights the strategy of using substituent effects to design materials with specific electronic functionalities, aiming for either electron-transporting or ambipolar behavior. ub.edu
Furthermore, derivatives of 9-phenyl-9H-carbazole with methoxy substituents have been synthesized and studied for their potential as organic semiconductors. researchgate.net These studies have shown that the substitution pattern on the carbazolyl groups significantly affects the material's properties. researchgate.net For instance, compounds with methoxy groups at the C-3 and C-6 positions of the carbazole moiety exhibited high solid-state photoluminescence quantum yields. researchgate.net Well-balanced hole and electron mobilities are crucial for efficient device performance, and research has shown that these properties can be influenced by the choice of substituents. researchgate.net
Investigation in Organic Photovoltaic Cells (OPVs)
Carbazole-based polymers have emerged as promising electron-donating materials for the active layer in organic photovoltaic devices. rsc.org Their favorable electronic properties and stability make them suitable candidates for high-efficiency solar cells. rsc.orgresearchgate.net The design of these polymers often involves creating donor-acceptor copolymers to tune the bandgap and improve solar light harvesting. rsc.org
Research has focused on developing low band gap organic semiconductor materials for OPV applications, with carbazole serving as a common donor unit. e3s-conferences.org In one study, a family of organic molecules was investigated where carbazole acted as the donor and benzothiadiazole as the acceptor, with various secondary donor units incorporated to modulate the properties. e3s-conferences.org This approach allows for the systematic optimization of the structural, electronic, and optical characteristics of the materials for enhanced photovoltaic performance. e3s-conferences.org
Copolymers containing 2,7-carbazole units have shown significant promise, with some donor-acceptor copolymers achieving high power conversion efficiencies. rsc.org The poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is a notable example of a polycarbazole-based conjugated polymer that has been successfully used in OPVs. researchgate.net
Polymer Chemistry and Materials
The versatility of the carbazole scaffold extends to polymer chemistry, where it can be incorporated into polymer backbones or as pendant groups to create functional materials with unique photophysical and electronic properties.
Synthesis and Characterization of Carbazole-Containing Polymers and Copolymers
The synthesis of polymers containing carbazole moieties is a significant area of research. mdpi.com Poly(N-vinylcarbazole) (PVK) is a well-known commercial polymer that has been used in various applications, including as a photoconductive material and in OLEDs. mdpi.com
More advanced carbazole-containing polymers are continuously being developed. For instance, polymers based on 2,7-disubstituted carbazole have gained attention for their use in organic photovoltaics. rsc.org The synthesis of these polymers allows for the creation of materials with tailored properties for specific applications.
Photopolymerization Studies of Carbazole-based Monomers
Photopolymerization is a technique that uses light to initiate polymerization, offering advantages such as low energy requirements and insensitivity to air. tandfonline.com This method is particularly relevant for creating materials for electrophotographic photoreceptors and electroluminescent devices. tandfonline.com
Influence of Substituents on Polymer Electronic and Optical Properties
The electronic and optical properties of polymers incorporating the this compound moiety are significantly influenced by the methoxy and N-methyl substituents. The methoxy group, being an electron-donating group, generally increases the highest occupied molecular orbital (HOMO) energy level of the carbazole unit. rsc.orgresearchgate.net This can lead to a reduction in the ionization potential, facilitating more efficient hole injection in organic electronic devices. rsc.org Furthermore, the position of the methoxy group at the 3-position of the carbazole ring can influence the polymer's conformation and intermolecular interactions, which in turn affects charge transport properties. Studies on similar methoxy-substituted carbazole compounds have shown that such substitutions can sometimes reduce hole mobility due to increased molecular polarity, a factor that can be mitigated by designing linear polymer architectures. rsc.org
The N-methyl group at the 9-position of the carbazole unit primarily serves to enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing of organic electronic devices. acs.org By preventing hydrogen bonding that can occur with unsubstituted carbazole, the N-methyl group ensures better processability without significantly altering the core electronic structure of the carbazole monomer. However, the steric hindrance introduced by the N-alkyl group can influence the polymer's chain packing and morphology, which can have secondary effects on charge transport and photophysical properties. acs.org The combination of the electron-donating methoxy group and the solubilizing N-methyl group allows for the fine-tuning of the electronic energy levels and processability of polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research on related methoxy-substituted carbazole polymers has demonstrated their potential as host materials in phosphorescent OLEDs, achieving high external quantum efficiencies. researchgate.net
Table 1: Predicted Influence of Substituents on Polymer Properties
| Substituent | Position | Predicted Effect on Polymer Properties |
| Methoxy (-OCH3) | 3 | Raises HOMO energy level, reduces ionization potential, may affect hole mobility. |
| Methyl (-CH3) | 9 | Increases solubility and processability, influences polymer chain packing. |
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The rigid, planar, and electron-rich nature of the carbazole scaffold makes it an excellent candidate for the construction of supramolecular assemblies and as a ligand in metal-organic frameworks (MOFs).
Supramolecular architectures based on carbazole derivatives are designed to exploit non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. The design of these architectures often involves functionalizing the carbazole core with recognition motifs or groups that can direct self-assembly. For instance, carbazole-containing dendrimers have been synthesized that self-assemble into complex structures with interesting photophysical properties. mdpi.com The introduction of dendritic carbazole arms onto a central core can lead to materials with aggregation-induced emission (AIE) characteristics and stimulus-responsive luminescence. mdpi.com While specific research on this compound in this context is limited, its fundamental structure suggests its potential as a component in such systems. The methoxy group could participate in hydrogen bonding, while the carbazole ring system provides a platform for π-π stacking interactions, guiding the formation of ordered supramolecular structures like capsules and cages. researchgate.netrsc.org
In the construction of Metal-Organic Frameworks (MOFs), carbazole moieties are often incorporated as part of the organic linkers. These linkers connect metal nodes to form a porous, crystalline framework. The carbazole unit's rigidity helps in the formation of well-defined and stable structures. researchwithnj.com Functionalization of the carbazole linker can tune the properties of the resulting MOF, such as its porosity, stability, and functionality. researchgate.netrsc.org For example, introducing functional groups can alter the MOF's affinity for certain guest molecules, which is crucial for applications in gas storage and separation. researchgate.net Carbazole-based MOFs have also been explored for their luminescence properties, making them suitable for sensing applications. researchgate.netresearchgate.net The incorporation of a this compound-derived linker into a MOF could impart desirable characteristics. The methoxy group could enhance the linker's electron-donating ability, potentially influencing the electronic properties of the framework and its interactions with guest molecules.
Catalysis and Sensor Development
The electronic and photophysical properties of this compound make it a promising candidate for applications in catalysis and the development of molecular sensors.
Carbazole derivatives can act as ligands for transition metal catalysts in homogeneous catalysis. rsc.org The carbazole ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. rsc.org For example, carbazole-based ligands have been used in metal complexes for oxidation reactions. nih.gov While direct catalytic applications of this compound are not widely reported, its electron-rich nature, enhanced by the methoxy group, suggests its potential to stabilize high-oxidation-state metal centers in catalytic cycles. In heterogeneous catalysis, carbazole-based polymers or MOFs can serve as solid supports for catalytic species, offering the advantage of easy separation and recyclability. nih.gov
Carbazole derivatives are widely used in the design of fluorescent sensors due to their high fluorescence quantum yields and the sensitivity of their emission to the local environment. nih.govrsc.orgnih.gov The general mechanism involves the coupling of the carbazole fluorophore to a receptor unit that selectively binds to a target analyte. This binding event triggers a change in the fluorescence properties of the carbazole, such as quenching or enhancement of the emission, or a shift in the emission wavelength. researchgate.netnih.govrsc.org
The design of a sensor based on this compound would leverage its inherent fluorescence. The methoxy group can enhance the quantum yield and modulate the emission wavelength. The N-methyl group ensures good solubility in common organic solvents used for sensor fabrication and testing. acs.org By attaching a suitable chelating agent to the carbazole core, sensors for various metal ions could be developed. researchgate.net For instance, a carbazole-based chemosensor has been designed for the detection of Fe(III) ions, where the interaction leads to fluorescence quenching. nih.gov
Table 2: Potential Sensor Applications for this compound Derivatives
| Analyte | Sensing Mechanism | Potential Advantage of this compound |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence quenching or enhancement upon coordination. | Enhanced fluorescence quantum yield due to the methoxy group, leading to higher sensitivity. |
| Anions | Modulation of intramolecular charge transfer (ICT) upon binding. | The electron-donating methoxy group can amplify the ICT effect, improving sensor response. |
| Small Molecules | Host-guest interactions leading to changes in the fluorescence spectrum. | The rigid carbazole scaffold provides a well-defined binding cavity. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for constructing functionalized carbazole (B46965) frameworks remains a significant area of interest for synthetic organic chemists. rsc.org While classical methods for carbazole synthesis are well-established, future research will likely focus on developing novel catalytic systems that offer higher efficiency, greater selectivity, and more environmentally benign conditions.
Emerging synthetic strategies are moving beyond traditional multi-step procedures towards more elegant one-pot and domino reactions. rsc.org The exploration of advanced catalytic methods is at the forefront of this evolution.
Advanced Catalytic Systems: Future synthetic routes will increasingly employ transition-metal catalysis, leveraging metals like palladium, copper, iridium, and gold. nih.govrsc.orgorganic-chemistry.org Research is directed towards developing catalysts that can facilitate direct C-H bond functionalization and C-N bond formation in a single step, which is a more atom-economical approach. nih.govacs.org For instance, palladium-catalyzed tandem reactions that combine intermolecular amination with intramolecular direct arylation are promising for the regioselective synthesis of complex carbazoles. organic-chemistry.org The development of magnetically recoverable nanocatalysts could also offer a greener alternative by simplifying catalyst separation and recycling. organic-chemistry.org
Organocatalysis: A significant future direction is the expansion of metal-free, organocatalytic methods. rsc.org These approaches avoid the cost and potential toxicity associated with transition metals. Domino Michael-Henry/aromatization reactions, for example, have been shown to produce highly functionalized carbazoles in an aqueous medium, highlighting a green chemistry approach. rsc.org Further research into novel organocatalysts could expand the substrate scope and efficiency of these transformations for the specific synthesis of 3-methoxy-9-methyl-9H-carbazole and its derivatives.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms presents a new paradigm for producing carbazole libraries. These technologies allow for precise control over reaction parameters, rapid optimization, and enhanced safety, which is particularly beneficial for scaling up the synthesis of promising compounds for further testing.
A comparative look at emerging catalytic strategies is presented below:
| Catalytic Strategy | Potential Advantages for Synthesizing this compound | Representative Catalyst Types |
| Transition-Metal Catalysis | High efficiency, regioselectivity, C-H activation | Palladium(II) acetate, Copper(I) iodide, Rhodium(II) carboxylates |
| Organocatalysis | Metal-free, environmentally benign, mild conditions | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Lewis Acid Catalysis | Cascade reactions, one-pot synthesis of complex scaffolds | Gold-based complexes, Boron trifluoride |
Future synthetic endeavors will aim to refine these methods to allow for the late-stage functionalization of the this compound core, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Advanced Material Design with Tunable Properties
The inherent photophysical and electronic properties of the carbazole ring system make it a cornerstone for the development of organic electronic materials. nih.govnih.gov this compound, with its electron-donating methoxy (B1213986) group and solubilizing N-methyl group, serves as an excellent starting point for the design of next-generation materials with tailored optoelectronic properties.
Future research in this area will focus on the precise tuning of the electronic structure to optimize performance in various devices.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good charge transport characteristics. nih.govresearchgate.net The electronic properties of this compound can be finely tuned by introducing various electron-donating or electron-withdrawing groups at different positions on the carbazole core. researchgate.net This allows for the systematic modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to achieve balanced charge injection and transport, leading to more efficient and stable OLEDs. nih.gov Future work will involve synthesizing derivatives of this compound to create bipolar host materials or efficient emitters, particularly for deep-blue electroluminescence, which remains a challenge in display technology. nih.gov
Photovoltaics and Sensors: The electron-rich nature of the carbazole nucleus makes it an effective electron donor in organic photovoltaic (OPV) cells. mdpi.com By strategically functionalizing the this compound scaffold, researchers can design novel donor-acceptor molecules with broad absorption spectra and efficient charge separation capabilities. Furthermore, the inherent fluorescence of carbazoles can be exploited in the design of chemical sensors. clockss.org Future research could focus on creating derivatives of this compound that exhibit selective fluorescence quenching or enhancement in the presence of specific analytes, such as metal ions or explosives. clockss.org
The table below illustrates how substituents can modulate the key properties of carbazole-based materials for electronic applications.
| Property | Influence of Molecular Modification | Target Application |
| HOMO/LUMO Energy Levels | Introduction of electron-donating/withdrawing groups | OLEDs, OPVs |
| Triplet Energy | Maintaining a rigid, unconjugated structure | Host materials for PhOLEDs |
| Solubility & Morphology | Addition of alkyl chains (e.g., N-methyl) | Solution-processed devices |
| Fluorescence Quantum Yield | Judicious choice of substituents and core structure | Fluorescent emitters, Sensors |
The overarching goal is to establish clear structure-property relationships that will guide the rational design of this compound-based materials with predictable and superior performance.
Interdisciplinary Research Opportunities
The unique structural and electronic features of this compound open up numerous avenues for interdisciplinary research, bridging chemistry with biology, medicine, and agricultural science.
Medicinal Chemistry: Carbazole alkaloids, both natural and synthetic, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. ontosight.ainih.gov The this compound core is a valuable scaffold for the development of new therapeutic agents. Future research will involve designing and synthesizing libraries of derivatives to probe their interactions with biological targets. For example, studies have shown that some carbazole derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer drugs. nih.gov Further investigation into the specific mechanisms of action of this compound derivatives could lead to the development of targeted therapies.
Chemical Biology: The fluorescent nature of the carbazole moiety makes it an attractive tool for chemical biologists. clockss.org Derivatives of this compound could be developed as fluorescent probes to visualize cellular processes, track biomolecules, or as sensors for specific biological analytes. By attaching this carbazole unit to other molecules, such as peptides or drugs, researchers can monitor their distribution and interactions within living systems.
Agrochemicals: The search for new and effective pesticides and herbicides is a continuous effort. The biological activity of carbazoles extends to potential applications in agriculture. wikipedia.org Future interdisciplinary research could explore the synthesis and evaluation of this compound derivatives for their insecticidal or herbicidal properties, aiming to develop new agrochemicals with improved efficacy and environmental profiles.
The synergy between different scientific fields is crucial for unlocking the full potential of this compound, as summarized in the table below.
| Interdisciplinary Field | Research Focus | Potential Outcomes |
| Medicinal Chemistry | Design of bioactive derivatives | Novel anticancer, antimicrobial, neuroprotective agents |
| Chemical Biology | Development of fluorescent probes | Tools for bioimaging and diagnostics |
| Agrochemical Science | Screening for pesticidal activity | New generation of insecticides and herbicides |
Q & A
Basic: What are the common synthetic routes for preparing 3-methoxy-9-methyl-9H-carbazole?
Methodological Answer:
The synthesis typically involves functionalization of the carbazole core via N-alkylation and O-methylation . For example:
- N-Alkylation : React 9H-carbazole with methyl iodide in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF at 60–80°C to introduce the 9-methyl group .
- O-Methylation : Introduce the 3-methoxy group via nucleophilic substitution using iodomethane and a base (e.g., NaOH) in refluxing ethanol .
Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Critical parameters include reaction time, temperature, and stoichiometric control to avoid over-alkylation .
Advanced: How can synthetic yields of this compound be optimized for photophysical studies?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by using controlled microwave irradiation .
- Post-Synthetic Purification : Employ preparative HPLC to isolate high-purity samples, minimizing impurities that quench luminescence .
Key metrics: Monitor reaction progress via TLC or GC-MS, and validate purity using -NMR integration and elemental analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl group at δ 2.5–3.0 ppm) .
- FT-IR : Confirm methoxy (C–O stretch at ~1250 cm) and methyl (C–H stretch at ~2850 cm) groups .
- X-ray Crystallography : Resolve crystal packing and molecular geometry using programs like SHELX for refinement .
- UV-Vis/PL Spectroscopy : Determine absorption/emission maxima (e.g., λ ~300 nm, λ ~400 nm for carbazole derivatives) .
Advanced: How do substituent positions (3-methoxy, 9-methyl) influence the photophysical properties of carbazole derivatives?
Methodological Answer:
- Methoxy Group : Enhances electron-donating capacity, red-shifting emission (e.g., 20–30 nm shift compared to unsubstituted carbazole) and improving aggregation-induced emission (AIE) .
- Methyl Group : Steric effects at N-9 reduce intermolecular quenching, increasing photoluminescence quantum yield (PLQY) up to 53% in solid-state films .
- Thermally Activated Delayed Fluorescence (TADF) : Methoxy substitution at C-3 lowers ΔE (singlet-triplet energy gap), enabling efficient reverse intersystem crossing .
Experimental Validation : Compare PLQY in doped vs. non-doped OLED configurations .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (especially during alkylation steps) .
- Spill Management : Contain leaks with inert absorbents (e.g., sand) and avoid water to prevent solvent spread .
- Waste Disposal : Collect halogenated byproducts (e.g., methyl iodide) in sealed containers for incineration .
Advanced: How can computational methods aid in resolving contradictory spectral data for carbazole derivatives?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data .
- TD-DFT : Simulate UV-Vis spectra to assign electronic transitions and identify discrepancies arising from solvent effects or aggregation .
- Hirshfeld Surface Analysis : Resolve crystal packing ambiguities (e.g., π-π stacking vs. hydrogen bonding) using software like CrystalExplorer .
Case Study : Discrepancies in emission maxima may arise from polymorphism; cross-validate with PXRD .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
- OLEDs : Serve as a hole-transporting layer (HTL) due to high hole mobility (>10 cm/V·s) and thermal stability .
- Photocatalysts : Functionalize with transition metals (e.g., Ru) for visible-light-driven reactions .
- Sensors : Modify with boronate esters (e.g., dioxaborolane) for anion recognition in environmental monitoring .
Advanced: How can reaction conditions be tailored to avoid byproducts in N-alkylation of carbazoles?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF to minimize hydrolysis of alkyl halides .
- Temperature Control : Maintain ≤80°C to prevent Friedel-Crafts alkylation at aromatic positions .
- Stoichiometry : Limit alkylating agent (e.g., methyl iodide) to 1.1 equivalents to avoid di-alkylation .
- Workup : Quench excess alkylating agent with aqueous NHCl and extract with dichloromethane .
Basic: What chromatographic techniques are effective for purifying this compound?
Methodological Answer:
- Silica Gel Chromatography : Use hexane/ethyl acetate (4:1) for initial separation (R ~0.3–0.4) .
- Size-Exclusion Chromatography (SEC) : Remove polymeric byproducts using THF as the mobile phase .
- Preparative TLC : Isolate milligram-scale samples with 0.5 mm silica plates .
Advanced: What strategies improve the stability of this compound under ambient conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
